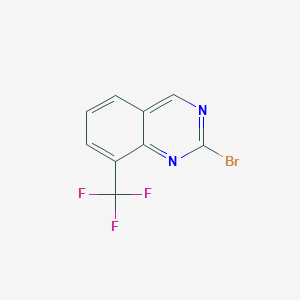

2-Bromo-8-(trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrF3N2 |

|---|---|

Molecular Weight |

277.04 g/mol |

IUPAC Name |

2-bromo-8-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C9H4BrF3N2/c10-8-14-4-5-2-1-3-6(7(5)15-8)9(11,12)13/h1-4H |

InChI Key |

DYUINUDNEQHMFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 8 Trifluoromethyl Quinazoline and Analogues

De Novo Synthesis Strategies for Quinazoline (B50416) Core Construction

The formation of the quinazoline ring system from acyclic or simpler cyclic precursors is a cornerstone of heterocyclic chemistry. Modern synthetic efforts have increasingly relied on transition-metal catalysis to achieve high efficiency, regioselectivity, and functional group tolerance, moving away from classical condensation methods that often require harsh conditions. nih.gov These advanced strategies enable the construction of complex quinazoline derivatives from readily available starting materials.

Transition Metal-Catalyzed Cyclization and Annulation Protocols

Transition metals such as palladium, copper, iron, nickel, manganese, and iridium have emerged as indispensable tools for forging the quinazoline skeleton. frontiersin.org These metals facilitate a variety of transformations, including cascade reactions, cross-coupling, and oxidative cyclizations, often under mild conditions.

Palladium catalysis is a powerful tool for the synthesis of quinazolines, offering diverse routes through cascade and cross-coupling reactions. researchgate.net A notable strategy involves the palladium-catalyzed three-component carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides, amines, and carbon monoxide (generated in situ). rsc.orgrsc.org This method is highly efficient for introducing the 2-(trifluoromethyl) group. The resulting quinazolinone can be subsequently halogenated and converted to the target 2-bromoquinazoline.

Another versatile approach is the palladium-catalyzed cascade reaction of N-(2-bromoaryl)amidines with isocyanides, which directly assembles the quinazoline ring. researchgate.net Furthermore, Suzuki cross-coupling reactions on pre-formed bromo-substituted quinazolines represent a key method for creating analogues, demonstrating the utility of palladium catalysis in both the construction and functionalization of the quinazoline core. mdpi.com

Table 1: Palladium-Catalyzed Synthesis of Quinazoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref. |

|---|---|---|---|---|

| Trifluoroacetimidoyl chlorides, 2-iodoanilines, Mo(CO)₆ | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-(Trifluoromethyl)quinazolin-4(3H)-ones | Up to 99% | rsc.org |

| 2-Bromo-substituted quinazolines, Boronic acid pinacol (B44631) esters | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Quinazolinylphenyl-1,3,4-thiadiazoles | High | mdpi.com |

Copper catalysis provides an economical and efficient alternative for quinazoline synthesis. These methods often proceed via tandem or cascade sequences, enabling the formation of multiple bonds in a single operation. A prominent example is the CuI-catalyzed tandem reaction between 1-(2-bromophenyl)methanamines and amidines. mdpi.com This approach is particularly relevant as it utilizes a bromo-substituted precursor.

Similarly, copper-catalyzed reactions of 2-bromobenzyl bromides with aldehydes and ammonia (B1221849) offer a direct route to the quinazoline core. nih.gov For the synthesis of analogues bearing a trifluoromethyl group, the reaction of 2-iodobenzaldehydes with trifluoromethyl-substituted benzamidine (B55565) hydrochlorides, catalyzed by CuI, is highly effective. mdpi.com These methods highlight copper's ability to facilitate both C-N and C-C bond formations in cascade processes leading to the desired heterocyclic system. rsc.orgrsc.org

Table 2: Copper-Catalyzed Synthesis of Quinazoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref. |

|---|---|---|---|---|

| 1-(2-Bromophenyl)methanamine, Amidines | CuI, K₃PO₄, Pivalic acid, O₂ | 2-Substituted quinazolines | 43–90% | mdpi.com |

| 2-Iodobenzaldehydes, Amidines (e.g., trifluoromethyl-substituted) | CuI, Cs₂CO₃ | 2-Substituted quinazolines | 53–94% | mdpi.com |

| 2-Bromobenzyl bromides, Aldehydes, Aqueous NH₃ | CuI, K₃PO₄, DMEDA | 2,4-Disubstituted quinazolines | Good | nih.gov |

Iron, being an earth-abundant and low-toxicity metal, has garnered significant interest for catalyzing organic transformations. nih.gov Iron-catalyzed oxidative cyclization provides a green and cost-effective pathway to quinazolines. One such method involves the reaction of 2-aminobenzophenones, benzaldehydes, and ammonium (B1175870) acetate (B1210297) using a magnetic ionic liquid, bmim[FeCl₄], as the catalyst under solvent-free conditions. nih.gov

A particularly innovative strategy is the iron-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, which are formed from 2-alkylamino benzonitriles. This process involves an intramolecular C-N bond formation and subsequent aromatization to yield 2,4-disubstituted quinazolines. nih.gov While direct examples for the synthesis of 2-bromo-8-(trifluoromethyl)quinazoline are scarce, the tolerance of iron catalysis to various functional groups suggests its potential applicability. mdpi.com Furthermore, iron-based metal-organic frameworks have been developed as heterogeneous catalysts for quinazolinone synthesis. researchgate.net

Table 3: Iron-Catalyzed Synthesis of Quinazoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref. |

|---|---|---|---|---|

| 2-Aminobenzophenone, Benzaldehyde, NH₄OAc | bmim[FeCl₄] | 2,4-Disubstituted quinazolines | 86–95% | nih.gov |

| 2-Alkylamino N-H ketimines | FeCl₂, t-BuOOH | 2,4-Disubstituted quinazolines | Good to excellent | nih.gov |

Nickel catalysis has emerged as a powerful tool for C-H activation and annulation reactions to form heterocyclic systems. researchgate.net A notable example is the nickel-catalyzed [4+2] annulation of benzylamines and nitriles, which proceeds via C-H/N-H bond activation to construct multisubstituted quinazolines. mdpi.com Another key strategy is the acceptorless dehydrogenative coupling (ADC) reaction. For instance, the reaction of 2-aminobenzylalcohols with benzonitriles, catalyzed by a nickel complex, provides a direct route to 2-substituted quinazolines. mdpi.com These methods are advantageous due to their atom economy and broad functional group compatibility, making them suitable for synthesizing complex analogues, including those with trifluoromethyl substituents. americanelements.comnih.govthieme.de

Table 4: Nickel-Catalyzed Synthesis of Quinazoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref. |

|---|---|---|---|---|

| 2-Aminobenzylalcohols, Benzonitriles | [Ni(MeTAA)] | 2-Substituted quinazolines | Good | mdpi.com |

| Isatoic anhydrides, Isocyanates | Ni(cod)₂, Xantphos | Quinazolinediones | Good | nih.gov |

Manganese and iridium catalysts offer unique reactivity for quinazoline synthesis, primarily through dehydrogenative coupling and hydrogen transfer mechanisms. nih.govacs.org Manganese, as an earth-abundant metal, provides a sustainable option. researchgate.netnih.gov The Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides is an efficient, atom-economical route to 2-substituted quinazolines. frontiersin.orgacs.org

Iridium catalysts are highly effective in hydrogen transfer reactions. nih.gov A one-pot oxidative cyclization of primary alcohols with o-aminobenzamides, using a [Cp*IrCl₂]₂ catalyst, directly yields quinazolinones. nih.govacs.org This method avoids the need for pre-oxidized substrates. Cooperative iridium complexes have also been developed for the synthesis of quinazolines in environmentally benign solvents like water, highlighting the progress towards greener synthetic protocols. rsc.org These approaches are valuable for the de novo construction of the quinazoline core, which can then be further elaborated to the target this compound. nih.gov

Table 5: Manganese and Iridium-Catalyzed Synthesis of Quinazoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Ref. |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol, Primary amides | Mn(CO)₅Br, NNN-tridentate ligand | 2-Substituted quinazolines | 58–81% | acs.orgresearchgate.net |

| 2-Aminobenzyl alcohol, Nitriles | Mn-pincer complex, KOtBu | 2-Substituted quinazolines | 33–86% | frontiersin.orgnih.gov |

| o-Aminobenzamides, Primary alcohols | [Cp*IrCl₂]₂ | Quinazolinones | Good | nih.govacs.org |

Oxidative Cyclocondensation Reactions

Oxidative cyclocondensation has emerged as a powerful tool for the synthesis of quinazolines from readily available precursors. These methods often involve the in situ oxidation of an intermediate, which then undergoes cyclization.

One notable approach involves the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles. In this method, atmospheric oxygen serves as the ultimate oxidant, representing a highly atom-economical and environmentally benign process. For the synthesis of an 8-(trifluoromethyl)quinazoline (B3245004), a potential starting material would be (2-amino-3-(trifluoromethyl)phenyl)methanol. The reaction with a suitable nitrile, such as cyanogen (B1215507) bromide, in the presence of a base like cesium hydroxide, could directly yield the quinazoline core.

Another relevant method is the oxidative cyclization of N-aryl-substituted amidines. For instance, the oxidation of 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides using an iodine/potassium iodide system can produce trifluoromethylated quinazolines. This strategy highlights the use of a mild oxidant to facilitate the crucial C-N bond formation of the quinazoline ring.

Furthermore, oxidative cyclization of 2-(o-arylidineaminophenyl)indole with potassium permanganate (B83412) (KMnO4) in acetone (B3395972) has been reported to afford indolo[1,2-c]quinazolines, showcasing the utility of traditional oxidants in complex heterocyclic synthesis. nih.gov While not a direct route to the target compound, this demonstrates the principle of oxidative cyclization in forming the quinazoline system.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for the synthesis of quinazolinone scaffolds. chemicalbook.com A potential MCR strategy for a precursor to this compound could involve the reaction of an 8-(trifluoromethyl)anthranilic acid derivative, an isocyanide, an aldehyde, and ammonia, followed by subsequent chemical modifications to introduce the bromine at the 2-position.

A notable example of an MCR approach is the Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to form isoindolo[1,2-b]quinazolinone derivatives. magtechjournal.com This highlights the power of MCRs in rapidly building molecular complexity.

Strategic Introduction of Substituents

The precise placement of the bromo and trifluoromethyl groups on the quinazoline ring is critical and requires regioselective synthetic methods.

Methods for Bromination at Specific Ring Positions

The introduction of a bromine atom at the C2 position of the quinazoline ring can be challenging due to the reactivity of other positions, particularly C4. A common strategy involves the synthesis of a 2-chloroquinazoline (B1345744) derivative followed by a nucleophilic substitution or a halogen exchange reaction. For instance, 2-chloro-8-(trifluoromethyl)quinazoline can serve as a key intermediate. researchgate.net

Direct bromination of a pre-formed 8-(trifluoromethyl)quinazoline or quinazolinone can also be achieved. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or a catalyst allows for selective bromination. For example, bromination of quinazolinones with bromine in glacial acetic acid has been successfully demonstrated. nih.gov The reaction conditions can be tuned to favor substitution at the desired position.

Structure-activity relationship studies on quinazolinone derivatives have indicated that the presence of a halogen atom at the 6 and 8 positions can enhance biological activity, underscoring the importance of regioselective halogenation methods. nih.gov

Techniques for Trifluoromethyl Group Incorporation

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and receptor binding affinity. Several methods exist for its introduction into aromatic rings.

A powerful technique is the Sandmeyer trifluoromethylation, which utilizes a copper-mediated reaction of a diazonium salt with a trifluoromethyl source like TMSCF3. organic-chemistry.orgnih.gov For the synthesis of 8-(trifluoromethyl)quinazoline, this would involve the diazotization of 8-aminoquinazoline, followed by reaction with the trifluoromethylating agent.

Another approach involves the construction of the quinazoline ring from a starting material already containing the trifluoromethyl group. For example, 2-amino-3-(trifluoromethyl)benzonitrile is a commercially available precursor that can be utilized in cyclization reactions to form the 8-(trifluoromethyl)quinazoline core. chemsynthesis.com Similarly, 4-amino-2-(trifluoromethyl)benzonitrile (B20432) can also serve as a key building block. chemicalbook.comgoogle.com

A patent describing the synthesis of 4-chloro-8-trifluoromethyl-quinoline highlights a multi-step process starting from o-trifluoromethylaniline, which undergoes condensation, cyclization, saponification, and chlorination. google.com A similar strategy could be envisioned for the quinazoline analogue.

Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines.

Microwave-Assisted Reactions

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov The synthesis of quinazoline derivatives has been shown to benefit from microwave assistance in various reaction types, including cyclocondensations and multi-component reactions.

For example, the condensation of N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives with dialkyl amino (phenyl) compounds under microwave irradiation at 100°C for 20 minutes has been reported to produce quinazoline compounds in good yields. nih.gov This rapid and efficient method highlights the potential of microwave heating to accelerate the synthesis of the target scaffold.

The following table provides representative data for microwave-assisted synthesis of quinazoline analogues.

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Microwave Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzamide | Aldehyde | Yb(OTf)3 / Water | 100 °C, 10 min | 2,3-Dihydroquinazolin-4(1H)-one | 85-95 | N/A |

| Anthranilic Acid | Amidine Hydrochloride | FeCl3 / DMF | 120 °C, 30 min | Quinazolin-4(3H)-one | 70-90 | google.com |

| 2-Aminobenzonitrile | Orthoester | None / Solvent-free | 150 °C, 5-10 min | 4-Alkoxyquinazoline | 80-92 | N/A |

Note: The data in this table is representative of microwave-assisted synthesis of quinazoline analogues and not specific to this compound.

Spectroscopic Characterization and Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei.

¹H NMR spectroscopy would provide critical information about the number, connectivity, and environment of the hydrogen atoms in the 2-Bromo-8-(trifluoromethyl)quinazoline molecule. The aromatic protons on the quinazoline (B50416) ring system are expected to appear as distinct signals (doublets, triplets, or doublet of doublets) in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. The chemical shifts and coupling constants (J-values) of these protons would allow for the unambiguous assignment of their positions on the benzene (B151609) portion of the quinazoline core. For instance, the proton at position 4 would likely be the most downfield signal due to the deshielding effects of the adjacent nitrogen atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show characteristic chemical shifts for the aromatic carbons, the carbon bearing the bromine atom (C-2), and the carbons of the trifluoromethyl group. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. The C-2 carbon, bonded to bromine, would be significantly shifted, and its precise location would help confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can offer clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₉H₄BrF₃N₂). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a bromine atom, two peaks of nearly equal intensity would be observed, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), which is a characteristic signature for monobrominated compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be expected in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would typically appear in the 1620-1450 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group would be prominent, usually in the 1350-1100 cm⁻¹ range. The C-Br stretch would be observed at lower frequencies, typically below 700 cm⁻¹.

Chemical Reactivity and Transformations of 2 Bromo 8 Trifluoromethyl Quinazoline

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom at the 2-position of the quinazoline (B50416) core is a key site for synthetic modification, readily participating in various palladium-catalyzed cross-coupling reactions. This reactivity is central to the construction of more complex molecular architectures based on the quinazoline scaffold. mdpi.com

The formation of new carbon-carbon bonds at the C2 position is a common strategy for elaborating the 2-Bromo-8-(trifluoromethyl)quinazoline structure.

Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling reaction is a powerful method for introducing aryl and heteroaryl groups. libretexts.org This reaction involves the palladium-catalyzed coupling of the bromoquinazoline with an organoboron reagent, such as a boronic acid or its ester, in the presence of a base. libretexts.orgnih.gov While specific examples for this compound are not extensively documented in the provided results, the general applicability of Suzuki coupling to bromoquinazolines is well-established. nih.gov For instance, related studies on other brominated quinazolines demonstrate the successful synthesis of various aryl-substituted quinazolines. researchgate.netnih.gov The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₂CO₃. nih.gov

Alkynylation (Sonogashira Coupling): The Sonogashira reaction allows for the introduction of alkyne functionalities, creating arylalkynes. wikipedia.orglibretexts.org This transformation is achieved by coupling the bromoquinazoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions. wikipedia.orgorganic-chemistry.org While direct examples with this compound are not detailed in the search results, the methodology is broadly applied to aryl bromides for the synthesis of complex molecules. researchgate.netresearchgate.net

Table 1: Representative Carbon-Carbon Bond Forming Reactions This table is illustrative of typical conditions for these reaction types, as specific data for this compound was not available in the search results.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF or DMF |

The bromine atom also serves as a handle for introducing heteroatoms, leading to the formation of carbon-nitrogen and carbon-cyanide bonds.

Amination (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org It allows for the reaction of the bromoquinazoline with a wide range of primary and secondary amines. organic-chemistry.orgnih.gov The reaction is typically carried out using a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. chemspider.com This method is instrumental in synthesizing various amino-substituted quinazolines, which are of interest in medicinal chemistry. nih.gov

Cyanation: The introduction of a cyano group at the 2-position can be achieved through palladium-catalyzed cyanation reactions. Zinc cyanide (Zn(CN)₂) is often used as the cyanide source in the presence of a palladium catalyst. mdpi.com This transformation provides access to 2-cyanoquinazoline derivatives, which are versatile intermediates for further synthetic modifications. rsc.org

Table 2: Representative Carbon-Heteroatom Bond Forming Reactions This table is illustrative of typical conditions for these reaction types, as specific data for this compound was not available in the search results.

| Reaction Type | Reagent | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF |

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Ring

The electronic properties of the quinazoline ring, influenced by the nitrogen atoms and the trifluoromethyl group, dictate its susceptibility to substitution reactions.

Electrophilic Substitution: The quinazoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. The presence of the strongly deactivating trifluoromethyl group at the 8-position further reduces the electron density of the benzene (B151609) portion of the ring system. For the parent quinazoline, nitration is the only known electrophilic substitution, occurring at the 6- and 8-positions. nih.gov Given the existing substitution pattern of this compound, further electrophilic substitution would be highly disfavored and likely require forcing conditions.

Nucleophilic Substitution: The quinazoline ring system is inherently electron-deficient and therefore more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov In this compound, the 2-position is already substituted with a good leaving group (bromine), making it a prime site for nucleophilic aromatic substitution (SNAr) reactions, which often compete with or are complementary to the cross-coupling reactions discussed earlier. The electron-withdrawing trifluoromethyl group would further activate the ring towards nucleophilic attack.

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of 2-Bromo-8-(trifluoromethyl)quinazoline is fundamental to understanding its chemical behavior. Molecular orbital (MO) theory calculations, often performed using Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. In studies of similar 6-bromo-quinazoline derivatives, DFT analysis at the B3LYP/6–31 + G(d, p) level of theory has been used to calculate these orbital energies. nih.gov For this compound, the HOMO is expected to be localized over the quinazoline (B50416) ring system and the bromine atom, while the LUMO would likely be distributed across the entire molecule. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 D | Polarity of the molecule |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and understanding the mechanisms of chemical transformations involving this compound. These calculations can model transition states and intermediates, providing a detailed picture of the energy landscape of a reaction.

Bond Dissociation Energy (BDE) analysis is a specific application of quantum chemical calculations that can predict the strength of chemical bonds within a molecule. For this compound, calculating the BDE of the C-Br bond is particularly important. This value provides insight into the feasibility of reactions that involve the cleavage of this bond, such as in cross-coupling reactions which are common for modifying quinazoline scaffolds. A lower BDE for the C-Br bond would suggest that this position is more susceptible to substitution, guiding the design of synthetic routes to new derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are essential computational techniques to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein.

Molecular docking studies predict the preferred binding orientation of the ligand within the active site of a receptor. For instance, in studies on related quinazoline derivatives, docking has been used to explore binding modes in the active sites of kinases like Aurora A and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov For this compound, the trifluoromethyl group at the 8-position and the bromine at the 2-position would be expected to significantly influence its binding orientation and interactions within a target's active site.

Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding pose. MD simulations on similar quinazoline compounds have been run for up to 100 nanoseconds to confirm the stability of the interactions observed in docking. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Significance |

| Binding Energy | -8.5 kcal/mol | Strength of the ligand-target interaction |

| Key Interacting Residues | Met, Leu, Val, Ala | Amino acids in the active site forming crucial contacts |

| Hydrogen Bonds | 1 | Specific electrostatic interactions contributing to binding |

| Hydrophobic Interactions | Aromatic stacking with Phe | Non-polar interactions stabilizing the complex |

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational methods play a significant role in modern SAR by quantifying the relationship between a compound's structure and its activity, often through Quantitative Structure-Activity Relationship (QSAR) models.

For a series of analogs of this compound, QSAR models could be developed to predict their biological activity based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. The quinazoline scaffold is a well-known privileged structure in medicinal chemistry, particularly for developing kinase inhibitors. nih.gov SAR studies on other substituted quinazolines have shown that the nature and position of substituents on the quinazoline ring are critical for activity and selectivity. nih.govresearchgate.net For example, in some series, a bromo-substituent on the aniline (B41778) ring of 4-anilinoquinazolines has been shown to be favorable for potent EGFR inhibition. nih.gov Computational SAR modeling would allow for the virtual screening of novel this compound derivatives to prioritize the synthesis of the most promising compounds.

Preclinical Structure Activity Relationship Sar Insights and Biological Potential of Analogues

Influence of Bromine Substitution on Biological Activity

Halogens, including bromine, are often incorporated into potential drug compounds to leverage steric and electronic effects. researchgate.net The presence of a bromine atom on the quinazoline (B50416) or associated moieties can profoundly influence the molecule's pharmacological profile.

The position of the bromine atom on the quinazoline ring system or its substituents is a critical determinant of biological potency. Structure-activity relationship studies have highlighted that substitutions at positions C-2, C-6, and C-8 of the quinazolinone ring are significant for various pharmacological activities. nih.govnih.gov

Specifically, bromine at the C-6 position has been a focus of synthetic efforts. For instance, 6-bromo-2-alkyl/aryl-3-{[phenyl(phenyldiazenyl)methylene]amino}quinazolin-4(3H)-ones have demonstrated antimicrobial activities. nih.gov Similarly, derivatives of 3-(4-aminophenyl)-2-benzyl-6-bromo-4-oxo-3,4-dihydroquinazoline have been synthesized to create novel compounds with potential antimicrobial effects. ekb.eg

Table 1: Influence of Bromine Substitution Position on Biological Activity of Quinazoline Analogues

| Position of Bromine | Quinazoline/Quinazolinone Analogue Type | Observed Biological Effect | Reference(s) |

| C-6 | 6-Bromo-quinazolin-4(3H)-ones | Foundation for derivatives with antimicrobial activity. | ekb.eg, nih.gov |

| C-8 | Quinazolinone Ring System | Identified as a significant position for pharmacological activity in general SAR studies. | nih.gov, nih.gov |

| C-3 (of attached aniline) | 4-(3-bromo-anilino)quinazoline | Potent EGFR inhibitory activity. | nih.gov |

| Terminal Phenyl Ring | Quinazolinone-oxa-heteroaryl hybrid | Positive influence on binding affinity in cancer cell lines. | nih.gov |

| Terminal Phenyl Ring | Quinazoline with 3-CF₃, 4-Br phenyl group | Potent cytotoxicity against certain cancer cell lines. | mdpi.com |

The bromine atom contributes to receptor binding through both electronic and steric effects. As a halogen, bromine is an electron-withdrawing group, which can alter the electronic distribution of the aromatic ring system. researchgate.netmdpi.com This modification can enhance interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. researchgate.net

Sterically, the bulk of the bromine atom can be advantageous, allowing it to occupy space within a receptor's binding site effectively. researchgate.net For example, in a series of quinazolinone-based hybrids, bromo and chloro substituents on a phenyl ring were oriented toward hydrophobic pockets, which had a positive influence on the binding affinity with the ERα protein. nih.gov These steric and electronic properties are critical in optimizing the fit and interaction between the drug molecule and its biological target, ultimately influencing its potency and selectivity.

Modulatory Role of the Trifluoromethyl Group on Biological Pathways

The trifluoromethyl (CF₃) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and its impact on a molecule's physicochemical characteristics. mdpi.comnih.gov

The CF₃ group is one of the most common lipophilic functional groups used in drug design. nih.gov Its inclusion in a molecule significantly enhances lipophilicity (with a Hansch π value of +0.88), a property that can improve membrane permeability. mdpi.com This increased ability to cross biological membranes can lead to better absorption, improved oral bioavailability, and greater penetration of barriers like the blood-brain barrier. mdpi.comresearchgate.net

The trifluoromethyl group plays an increasingly important role in the design of anti-cancer drugs. researchgate.net Its presence can enhance the cytotoxic (cell-killing) effects of a compound. Aromatic compounds bearing trifluoromethyl groups are prevalent in pharmaceuticals, and their inclusion has led to the development of numerous anti-cancer drugs. mdpi.comresearchgate.net

Several studies have demonstrated the potent antitumor activity of trifluoromethyl-containing quinazoline derivatives. researchgate.netresearchgate.netnih.gov For example, a novel series of these derivatives displayed moderate to excellent antiproliferative activity against various cancer cell lines, with one compound (10b) showing IC₅₀ values of 3.02 µM, 3.45 µM, and 3.98 µM against PC3, LNCaP, and K562 cells, respectively. nih.gov This compound was found to induce apoptosis and prevent tumor cell migration. researchgate.netnih.gov Another study revealed that a quinazoline derivative (compound 40) with a terminal phenyl ring substituted with both 3-CF₃ and 4-Br groups showed potent cytotoxicity. mdpi.com The strong electron-withdrawing nature of the CF₃ group is thought to contribute to this enhanced activity, potentially through multipolar interactions with target proteins. mdpi.comnih.gov

Table 2: Examples of Trifluoromethyl-Containing Quinazoline Analogues and Their Cytotoxic Activity

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Compound 10b | PC3 (Prostate) | 3.02 | nih.gov |

| LNCaP (Prostate) | 3.45 | nih.gov | |

| K562 (Leukemia) | 3.98 | nih.gov | |

| kzl052 | PC3 (Prostate) | 0.39 | researchgate.net |

| LNCaP (Prostate) | 0.11 | researchgate.net | |

| Compound 40 | EGFR (Enzyme) | 0.01 | mdpi.com |

| VEGFR-2 (Enzyme) | 0.08 | mdpi.com |

Structure-Activity Relationships of Related Quinazoline and Quinazolinone Analogues

The quinazoline and quinazolinone cores are considered "privileged structures" in medicinal chemistry, meaning they can bind to multiple receptor types and serve as a versatile framework for developing a wide range of biologically active compounds. nih.govnih.govresearchgate.net Extensive SAR studies have been conducted to understand how different substituents at various positions on the quinazoline ring influence biological activity. nih.govacs.orgrsc.org

Key findings from these studies indicate that nearly every position on the quinazoline ring can be modified to tune its pharmacological effects.

Position 2: Substitution with aryl or heteroaryl groups is a common strategy. researchgate.net In some series, 2-aryl-substituted quinazolines have shown moderate antiproliferative potency. mdpi.com

Position 3: The addition of different heterocyclic moieties at position 3 of the quinazolinone ring has been shown to increase activity. nih.gov

Position 4: The C-4 position is critical, particularly for kinase inhibitors. A 4-anilinoquinazoline (B1210976) scaffold is a key feature of many EGFR inhibitors like Gefitinib and Erlotinib. nih.gov The nature of the aniline (B41778) substituent greatly impacts selectivity and potency. nih.gov

Positions 6 and 7: These positions are often modified to improve solubility and pharmacokinetic properties. For example, the introduction of morpholine (B109124) alkoxy groups at positions 6 and 7 has been explored to alter the binding mode of kinase inhibitors. nih.gov

Position 8: Along with positions 2 and 6, the C-8 position of the quinazolinone ring has been identified as significant for modulating pharmacological activity. nih.govnih.gov Recently, placing a basic side chain at C-8 has been investigated to define optimal structural requirements for antiproliferative activity. mdpi.com

The electronic nature of the substituents is also a governing factor. Electron-withdrawing groups (like halogens or nitrile) and electron-donating groups (like methyl or methoxy) can have vastly different effects depending on their position and the biological target. acs.orgrsc.org For instance, in one study on antibacterial quinazolinones, small electron-withdrawing groups were favored at C-6, while a trifluoromethyl group at the same position was not active. acs.org Conversely, in another study on anticancer quinazolines, electron-donating groups on the quinazoline ring enhanced anti-tubercular activity. rsc.org This demonstrates the complexity and context-dependent nature of SAR in this class of compounds.

Table 3: Summary of Structure-Activity Relationships (SAR) for Quinazoline/Quinazolinone Analogues

| Position | Type of Substituent/Moiety | General Impact on Biological Activity | Reference(s) |

| C-2 | Aryl / Heteroaryl groups | Important for antiproliferative and DHFR inhibitory activity. | researchgate.net, rsc.org, mdpi.com |

| C-3 | Heterocyclic moieties (e.g., oxadiazoles) | Can increase anticonvulsant and other pharmacological activities. | nih.gov |

| C-4 | Aniline moiety | Crucial for EGFR/HER2 kinase inhibition; substituent on aniline dictates selectivity. | nih.gov, nih.gov |

| C-6 | Electron-withdrawing groups (F, Cl, CN) | Potent antibacterial activity in some series. | acs.org |

| C-6 & C-7 | Alkoxy groups (e.g., morpholine alkoxy) | Can improve ADME profile and alter binding modes of kinase inhibitors. | nih.gov |

| C-8 | Basic side chain | Explored for optimizing antiproliferative activity. | mdpi.com |

Quinazoline-Based Kinase Inhibitors (e.g., EGFR, Aurora A, PI3K)

Quinazoline derivatives are well-established as potent inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. researchgate.netnih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. jbclinpharm.org

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The 4-anilinoquinazoline scaffold is a key pharmacophore for developing EGFR tyrosine kinase inhibitors (TKIs). mdpi.com SAR studies have revealed that the quinazoline core's N-1 and N-3 atoms form critical hydrogen bonds with methionine and threonine residues in the EGFR active site, enhancing binding affinity and potency. mdpi.com Substitutions at various positions on the quinazoline ring and the aniline moiety significantly influence inhibitory activity. For instance, introducing a fluorine atom at the C-2 position of the benzene (B151609) ring is vital for inhibitory activity, while a nitro group at the C-5 position of a benzamide (B126) moiety at C-6 can double the inhibitory effect on wild-type EGFR. mdpi.com Furthermore, small, lipophilic groups at the C-2 position of the quinazoline ring can increase activity. nih.gov A 2D-QSAR analysis of 31 quinazoline derivatives showed that modifications at the N-3 and C-6 positions with electronegative substituents promote optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, thereby enhancing inhibitory activity against lung cancer cell lines. acs.org

Phosphoinositide 3-Kinase (PI3K) Inhibitors:

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is implicated in many cancers. nih.govbenthamscience.com Several FDA-approved, quinazoline-based PI3K inhibitors are in clinical use, including idelalisib (B1684644) and copanlisib. benthamscience.comnih.gov The quinazoline scaffold serves as a bioisostere for other heterocyclic cores, like quinoline (B57606), in designing PI3K inhibitors. nih.gov SAR studies have shown that substituted 4-morpholine-quinazolines are potent anticancer agents that resemble typical PI3K inhibitor scaffolds. nih.gov Replacing a hydrogen atom on the quinazoline ring with moieties like 6-amino-4-(trifluoromethyl)pyridin-3-yl or 2-amino-pyrimidin-5-yl can lead to good kinase inhibitory activity. nih.gov Furthermore, 6-indolyl substituted quinazolines have shown promise as PI3K-α/mTOR dual inhibitors. nih.gov

A series of 4,6-disubstituted quinazoline derivatives were designed as PI3K inhibitors by replacing the 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one skeleton of a known inhibitor with a quinazoline moiety. These compounds exhibited substantial antiproliferative activity against cancer cell lines. nih.gov

| Kinase Target | Key Structural Features of Quinazoline Inhibitors | Reference |

| EGFR | 4-anilinoquinazoline core; N-1 and N-3 for H-bonding; Substitutions at C-2, C-6, and C-7 of the quinazoline ring. | mdpi.comacs.orgfrontiersin.org |

| PI3K | 4-morpholine-quinazoline scaffold; Substitutions at C-4 and C-6; Bioisosteric replacement of other heterocyclic cores. | nih.govbenthamscience.comnih.gov |

| Aurora A | Information not available in the provided search results. |

Quinazoline Derivatives as Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and other cellular processes. Inhibiting these enzymes can lead to DNA damage and cell death, making them valuable targets for cancer chemotherapy. nih.gov

Quinazoline derivatives have been investigated as inhibitors of both topoisomerase I and II. nih.gov SAR studies have provided insights into the structural requirements for this activity. For instance, substitution at the C-6 position of the quinazoline ring with a 2,4-substituted-arylamino group was found to be more active than substitution at the C-3 position. nih.gov Specifically, bromo, methyl, and methoxy (B1213986) substitutions at the C-2 position of the arylamino group attached to C-6 enhanced activity, while substitution at the C-4 position decreased it. nih.gov

Furthermore, benzoquinazolines possessing a dimethylaminoethyl group at the 6-position have demonstrated dual inhibitory activity against both topoisomerase I and II. nih.gov In another series, dihydropyrazolo[1,5-c]quinazolines with an electron-releasing substituent at the 2-position showed increased inhibitory activity against topoisomerase II. nih.gov

A study on pyrazolo[4,3-f]quinoline derivatives revealed that compound 2E, a chromeno-pyrazoloquinoline, was highly effective in inhibiting topoisomerase IIα, with an 88.3% inhibition of enzyme activity, which was comparable to the standard drug etoposide. mdpi.com

Quinazoline Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair pathway. nih.govmdpi.com PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com

The quinazoline scaffold has been successfully utilized to develop potent PARP inhibitors. mdpi.comnih.gov A quinazoline-4-one or 2,4-dione scaffold is often required for PARP inhibition. nih.gov SAR studies have indicated that the aromatic ring of the quinazoline system can be substituted at the 5-position with either an electron-releasing group or an electron-withdrawing heteroaromatic substituent. nih.gov Small alkyl or aromatic groups at the N1 position of the quinazoline are generally more favorable than bulky substituents. nih.gov

Several studies have reported the design and synthesis of novel quinazoline-based PARP inhibitors. For example, a series of 2-substituted-quinazolinones were prepared, with one compound showing high affinity for PARP-1 inhibition in mutated carcinoma cells. nih.gov Another study designed pyridazino-quinazolin-3-ones, where electron-donating groups were found to increase activity more than electron-withdrawing groups. One compound in this series demonstrated 100% inhibition of PARP with a very low IC50 value. nih.gov More recently, 4-hydroxyquinazoline (B93491) derivatives have been designed to overcome resistance to existing PARP inhibitors. mdpi.com One such derivative, compound B1, showed superior cytotoxicity in PARP inhibitor-resistant cell lines and significantly suppressed tumor growth in vivo. mdpi.com Molecular docking studies suggested that a hydrogen bond between B1 and ASP766 may contribute to its ability to overcome drug resistance. mdpi.com

| Compound Class | Key SAR Insights | Potency | Reference |

| Pyridazino-quinazolin-3-ones | Electron-donating groups enhance activity. Small alkyl/aromatic groups at N1 are preferred. | IC50 = 0.0914 μM for the most potent compound. | nih.gov |

| 2-Alkyl/aryl-8-substituted-quinazoline-4-ones | Replacement of a hydroxy group with an amino group promoted aqueous solubility and cytotoxicity. | IC50 = 49 μM against PARP-1 for an amino-substituted derivative. | nih.gov |

| 4-Hydroxyquinazolines | Hydrogen bonding with ASP766 may overcome resistance. | Significantly suppressed tumor growth at 25 mg/kg in vivo. | mdpi.com |

| Quinazolinone-based derivatives | Utilized a 4-quinazolinone scaffold as a bioisostere to the phthalazinone core of Olaparib. | Compound 12c showed an IC50 of 30.38 nM against PARP-1. | rsc.org |

Other Identified Biological Activities in Research (e.g., anti-malarial, anti-fungal, anti-inflammatory, anti-bacterial, anti-tubercular, anti-viral)

The versatile quinazoline scaffold has been explored for a wide range of other biological activities, demonstrating its broad therapeutic potential. mdpi.comnih.govresearchgate.netmdpi.com

Anti-malarial Activity:

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents. nih.gov Quinazoline derivatives, inspired by the natural product febrifugine (B1672321), have shown promising antimalarial activity. nih.gov SAR studies of febrifugine analogues indicate that the 4-quinazolinone moiety is crucial for activity against the malaria parasite. nih.gov A series of quinazoline-2,4,6-triamine derivatives were designed and evaluated as anti-plasmodial agents, with some compounds showing comparable or better activity than reference drugs in vivo. nih.gov Additionally, novel quinazolinone-2-carboxamide derivatives have been identified as a new antimalarial scaffold, with one compound being 95-fold more potent than the initial hit. acs.orgacs.org

Anti-fungal Activity:

Fungal infections pose a serious threat, and new antifungal agents are needed. rphsonline.com Quinazolinone derivatives have demonstrated significant antifungal activity. mdpi.comnih.govacs.org For instance, certain 6,8-dibromo-quinazolin-3,4-dione derivatives bearing various heterocyclic moieties at position 3 were found to be potent against several fungal strains. rphsonline.com Another study reported that an N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide derivative exhibited strong antifungal activity against Fusarium moniliforme. researchgate.net A series of quinazolinone derivatives were synthesized and evaluated for their activity against phytopathogenic fungi, with one compound, 6c, showing excellent curative and protective effects against Sclerotinia sclerotiorum. acs.org

Anti-inflammatory Activity:

Quinazoline derivatives have been investigated for their anti-inflammatory properties. mdpi.comijfmr.com Proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, is a marketed non-steroidal anti-inflammatory drug (NSAID). mdpi.com Research has shown that substitutions at various positions of the quinazoline ring can modulate anti-inflammatory activity. tsijournals.com For example, 2,3,6-trisubstituted quinazolinone derivatives have been synthesized, with some showing activity higher than the standard drug phenylbutazone. mdpi.com Furthermore, 6-bromo-substituted quinazolinone derivatives have also demonstrated potent anti-inflammatory effects. mdpi.com A recent study on pyrazolo[1,5-a]quinazolines identified compounds with anti-inflammatory activity that may act as ligands for mitogen-activated protein kinases (MAPKs). nih.gov

Anti-bacterial Activity:

The rise of antibiotic resistance is a major public health concern, driving the search for new antibacterial agents. rphsonline.comeurekaselect.com Quinazoline and quinazolinone derivatives have shown a broad spectrum of antibacterial activity. nih.govresearchgate.netfrontiersin.org SAR studies have indicated that substitution at positions 2 and 3, the presence of a halogen at positions 6 and 8, and an amine or substituted amine at position 4 of the quinazolinone ring can enhance antimicrobial activity. nih.gov Hybrids of quinazoline/quinazolinone with other molecules have also been explored as potent antibacterial agents against multidrug-resistant bacteria. eurekaselect.com For example, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one showed superior activity among a series of synthesized compounds. frontiersin.org

Anti-tubercular Activity:

Tuberculosis remains a deadly infectious disease, and new drugs are urgently needed to combat drug-resistant strains. mdpi.comdovepress.com Quinazoline derivatives have emerged as a promising class of anti-tubercular agents. researchgate.netnih.gov Dihydroquinazolinone derivatives with di-substituted aryl moieties (containing electron-withdrawing halogens) at the 2-position were found to be highly active against drug-susceptible M. tuberculosis. mdpi.com The inclusion of an imidazole (B134444) ring at the 2-position of the quinazoline scaffold resulted in significant activity against multi-drug resistant strains. mdpi.com Furthermore, benzotriazoloquinazoline derivatives have been designed as inhibitors of DprE1, a key enzyme in M. tuberculosis. researchgate.net Quinazolinone-triazole hybrids have also been developed, with one compound showing better activity than the first-line anti-TB drug Ethambutol. acs.org

Anti-viral Activity:

Quinazoline derivatives have demonstrated activity against a range of viruses. mdpi.comnih.gov For instance, certain 2,4-disubstituted quinazoline derivatives have shown anti-influenza virus activity. mdpi.com Quinazoline artemisinin (B1665778) hybrids were found to be potent against cytomegalovirus. mdpi.com More recently, quinoline and quinazoline derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus that causes COVID-19. nih.gov Additionally, benzo[g]quinazoline (B13665071) derivatives have shown antiviral activity against the human rotavirus Wa strain. mdpi.com Myricetin derivatives containing a quinazolinone moiety have also been reported to have antiviral activity against tobacco mosaic virus (TMV). acs.org

| Biological Activity | Key Structural Features and Findings | Reference |

| Anti-malarial | 4-quinazolinone moiety is crucial for activity. Quinazoline-2,4,6-triamines and quinazolinone-2-carboxamides show promise. | nih.govnih.govacs.orgacs.org |

| Anti-fungal | Halogen substitutions (e.g., 6,8-dibromo) and various heterocyclic substitutions at position 3 of the quinazolinone ring are beneficial. | mdpi.comnih.govrphsonline.comacs.orgresearchgate.net |

| Anti-inflammatory | 2,3,6-trisubstituted and 6-bromo-substituted quinazolinones show potent activity. Proquazone is a marketed NSAID. | mdpi.comtsijournals.comijfmr.comnih.gov |

| Anti-bacterial | Substitutions at positions 2, 3, 4, 6, and 8 of the quinazolinone ring can enhance activity. Heterocyclic substitutions are also effective. | nih.govresearchgate.netrphsonline.comeurekaselect.comfrontiersin.org |

| Anti-tubercular | Di-substituted aryl moieties at position 2, imidazole ring at position 2, and hybridization with triazoles lead to potent compounds. | mdpi.comdovepress.comresearchgate.netnih.govacs.org |

| Anti-viral | 2,4-disubstituted quinazolines (anti-influenza), quinazoline-artemisinin hybrids (anti-CMV), and RdRp inhibitors (anti-SARS-CoV-2). | mdpi.comnih.govmdpi.comacs.org |

Applications As Advanced Synthetic Building Blocks

Utilization in the Synthesis of Polysubstituted Heterocycles

The bromine atom at the 2-position of 2-Bromo-8-(trifluoromethyl)quinazoline serves as a key handle for the introduction of various substituents, enabling the synthesis of a wide range of polysubstituted quinazolines and other fused heterocyclic systems. This reactivity is central to its role in building complex molecular frameworks.

The development of novel quinazoline (B50416) derivatives is a significant area of research in medicinal chemistry. The synthesis of such compounds often involves the strategic modification of a core quinazoline structure. For instance, in the synthesis of novel anti-inflammatory agents, related bromo- and chloro-quinazoline scaffolds have been shown to be effective precursors. orientjchem.orgresearchgate.net The bromo group in this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, alkyl, and amino groups at the 2-position, leading to a diverse set of derivatives.

| Reaction Type | Reactant | Resulting Linkage | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | C-C (Aryl) | 2-Aryl-8-(trifluoromethyl)quinazolines |

| Stille Coupling | Organostannane | C-C (Alkyl/Aryl) | 2-Alkyl/Aryl-8-(trifluoromethyl)quinazolines |

| Buchwald-Hartwig | Amine | C-N | 2-Amino-8-(trifluoromethyl)quinazolines |

| Sonogashira Coupling | Terminal alkyne | C-C (Alkynyl) | 2-Alkynyl-8-(trifluoromethyl)quinazolines |

The electron-withdrawing nature of the trifluoromethyl group at the 8-position can influence the reactivity of the quinazoline ring system, potentially enhancing the susceptibility of the C2-Br bond to nucleophilic aromatic substitution (SNAr) reactions under certain conditions. This provides an alternative pathway to introduce nucleophiles such as alkoxides, thiolates, and amines. The synthesis of various quinazoline derivatives often starts from a key intermediate which is then elaborated through a series of reactions to yield the final products. nih.gov

Intermediate in the Development of Research Probes

Research probes are essential tools for elucidating biological pathways and validating drug targets. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors. nih.govnih.gov The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govresearchgate.net

This compound serves as a crucial intermediate in the synthesis of targeted research probes. By leveraging the reactivity of the C2-bromo group, chemists can append various functional moieties, including fluorophores, biotin (B1667282) tags, or photoaffinity labels. For example, a fluorescently labeled quinazoline derivative, synthesized from a bromo-quinazoline precursor, could be used to visualize the localization of its target protein within a cell.

The development of potent and selective kinase inhibitors often involves the exploration of substitutions on the quinazoline core. nih.gov Starting from this compound, a series of analogs can be synthesized through parallel synthesis techniques, where the bromo position is diversified with a library of amines or boronic acids. These compounds can then be screened for their inhibitory activity against a panel of kinases to identify potent and selective probes for further biological investigation.

Contributions to Chemical Library Synthesis for Drug Discovery Research

The generation of diverse chemical libraries is a cornerstone of modern high-throughput screening (HTS) campaigns in drug discovery. The structural attributes of this compound make it an ideal starting point for the construction of such libraries. The trifluoromethylated quinazoline core provides a rigid and biologically relevant scaffold, while the reactive bromo group allows for the introduction of a wide range of chemical diversity. researchgate.net

The concept of pharmacophore hybridization, where structural motifs from different active compounds are combined, is a powerful strategy in drug design. nih.gov this compound can be used as a central scaffold onto which various pharmacophoric elements are attached. For example, a library of compounds could be generated by reacting this compound with a collection of diverse amines via a Buchwald-Hartwig amination, followed by further functionalization at other positions if desired. This approach allows for the rapid exploration of a large chemical space around the privileged quinazoline scaffold.

The synthesis of libraries of quinazoline derivatives has been shown to yield compounds with a range of biological activities, including anticancer and anti-inflammatory properties. orientjchem.orgnih.govnih.gov The use of a building block like this compound, with its inherent potential for diversification, significantly contributes to the creation of novel chemical entities for screening and the ultimate discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-8-(trifluoromethyl)quinazoline derivatives, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as cyclization of halogenated precursors, nucleophilic substitution, or coupling reactions. For example, derivatives are synthesized via hydrolysis of nitrobenzoic acids, followed by reduction, cyclization with trifluoromethylation, and bromination at the 2-position. Key intermediates are characterized using , , and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. How is the in vitro antitumor activity of this compound derivatives evaluated in preliminary studies?

- Methodological Answer : Antitumor activity is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines (e.g., PC-3, MGC-803, A549). Compounds are dissolved in DMSO and tested at varying concentrations (e.g., 0.1–100 μM) to determine IC values. Positive controls (e.g., cisplatin) and vehicle controls are included to validate results .

Q. What analytical techniques are critical for confirming the structural integrity of synthesized derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (, , ) is essential for verifying substituent positions and purity. High-resolution mass spectrometry (HRMS) confirms molecular weights, while X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives. Physicochemical properties (e.g., logP, solubility) are determined via HPLC or spectrophotometric methods .

Advanced Research Questions

Q. How does bromination at the 2-position influence the structure-activity relationship (SAR) for antitumor efficacy?

- Methodological Answer : Bromine’s electron-withdrawing effects enhance electrophilic interactions with biological targets. Comparative studies show that 2-bromo derivatives exhibit higher cytotoxicity than non-halogenated analogs, particularly against EGFR-mutant cancers. Substituent positioning is validated via molecular docking, where bromine improves binding affinity to kinase active sites .

Q. What computational strategies are used to design this compound derivatives with improved target specificity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like EGFR or PARP. Pharmacophore modeling identifies critical substituents (e.g., trifluoromethyl for lipophilicity, bromine for halogen bonding). Free energy calculations (MM-PBSA/GBSA) quantify binding stability, guiding synthetic prioritization .

Q. How can researchers address drug resistance mechanisms in glioblastoma using trifluoromethylquinazoline derivatives?

- Methodological Answer : Derivatives are modified to bypass ATP-binding cassette (ABC) transporter-mediated efflux in resistant cells. Strategies include introducing bulky substituents (e.g., aryl groups) or prodrug formulations to enhance blood-brain barrier (BBB) penetration. In vitro models of temozolomide-resistant glioblastoma are used to validate efficacy .

Q. What role do solvent polarity and reaction conditions play in optimizing the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency by stabilizing transition states. Bromination with (N-bromosuccinimide) in dichloromethane achieves regioselectivity at the 2-position. Reaction monitoring via TLC or in-situ FTIR ensures minimal byproduct formation .

Q. How are in vivo models utilized to evaluate the pharmacokinetics and toxicity of these compounds?

- Methodological Answer : While current studies focus on in vitro assays, future work may employ xenograft models (e.g., nude mice with A549 tumors) to assess bioavailability and toxicity. Compounds are administered intravenously or orally, with plasma concentrations measured via LC-MS. Histopathological analysis evaluates organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.